![molecular formula C28H39N3O3 B1588353 JDTic CAS No. 361444-66-8](/img/structure/B1588353.png)
JDTic
描述
JDTic is a selective, long-acting antagonist of the kappa-opioid receptor. It is a 4-phenylpiperidine derivative, structurally related to analgesics such as pethidine and ketobemidone, and more closely to the mu-opioid receptor antagonist alvimopan . This compound has been studied for its potential therapeutic applications in treating depression, anxiety, stress-induced cocaine relapse, and nicotine withdrawal .
科学研究应用
Pharmacological Properties
JDTic is notable for being the first potent KOR antagonist not derived from opiate compounds. Its pharmacological profile includes:
- Long-lasting Antagonism : this compound has demonstrated significant antagonist activity lasting up to 28 days in various studies. For instance, it effectively blocked the analgesic effects of KOR agonists in animal models for extended periods, showcasing its potential for long-term therapeutic applications .
- Selective Action : It selectively antagonizes KOR without affecting mu-opioid receptors (MOP), making it a valuable candidate for treating conditions where KOR modulation is beneficial without the side effects associated with MOP antagonism .
Addiction Treatment
This compound has shown promise in treating substance use disorders, particularly related to cocaine and nicotine:
- Cocaine Addiction : Animal studies indicated that this compound administration reduced cocaine-seeking behavior and stress-induced relapse, suggesting its potential as a treatment for cocaine addiction .
- Nicotine Withdrawal : Research indicates that this compound may alleviate withdrawal symptoms associated with nicotine dependence, making it a candidate for smoking cessation therapies .
Mental Health Disorders
The compound exhibits potential antidepressant and anxiolytic effects:
- Depression and Anxiety : Preclinical studies have shown that this compound can reduce symptoms of depression and anxiety in animal models. Its ability to modulate stress responses may provide a new avenue for treating mood disorders .
Alcohol Use Disorder
Studies have demonstrated that this compound can attenuate alcohol self-administration and cravings in animal models:
- Alcohol Relapse Prevention : this compound's role in reducing ethanol-seeking behavior highlights its potential application in preventing relapse in individuals recovering from alcohol use disorder .
Case Study 1: Structural Insights into Kappa Opioid Receptor
A significant study utilized this compound to uncover the 3D atomic structure of the kappa opioid receptor. Researchers mapped how this compound binds to the receptor, revealing critical insights into receptor recognition and evolution. This foundational work paves the way for designing safer opioid drugs aimed at treating addiction and mood disorders more effectively .
Case Study 2: Clinical Trials
A double-blind, placebo-controlled trial assessed the safety and tolerability of this compound in humans. Preliminary results indicated that this compound had favorable pharmacokinetics with minimal adverse effects, supporting its further development as a therapeutic agent for various conditions related to KOR activity .
Summary Table of Applications
作用机制
JDTic 通过选择性地结合 kappa-阿片受体并阻断其活性来发挥其作用。 这种拮抗作用阻止受体与内源性配体(如强啡肽)相互作用,从而调节各种生理过程 . This compound 的长效作用归因于 c-Jun N 端激酶活性的改变 .
生化分析
Biochemical Properties
JDTic has a significant role in biochemical reactions, particularly in its interactions with the kappa opioid receptor . The compound’s high affinity and subtype selectivity for the KOR are due to the specific molecular interactions within the ligand-binding pocket .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the kappa opioid receptor. This interaction influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the kappa opioid receptor . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with the kappa opioid receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the kappa opioid receptor
准备方法
合成路线和反应条件
JDTic 作为一种有效的选择性 kappa-阿片受体拮抗剂的设计和发现使用了 N-取代的反式-3,4-二甲基-4-(3-羟基苯基)哌啶药效团作为先导结构 . 合成涉及多个步骤,包括哌啶环的形成和羟基苯基的引入。合成中使用的具体反应条件和试剂包括:
哌啶环的形成: 此步骤涉及在受控条件下将适当的前体环化。
羟基苯基的引入: 此步骤涉及使用苯基硼酸和钯催化剂等试剂将羟基苯基引入哌啶环中。
工业生产方法
文献中没有广泛记录 this compound 的工业生产方法。 合成可能涉及扩大实验室程序,并针对产量、纯度和成本效益进行优化 .
化学反应分析
反应类型
JDTic 会发生各种化学反应,包括:
氧化: 将氧原子引入分子中。
还原: 去除氧原子或添加氢原子。
取代: 用另一种官能团取代一个官能团。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 氢化锂铝或硼氢化钠等试剂。
取代: 卤代烷或酰氯等试剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧衍生物 .
相似化合物的比较
JDTic 在其对 kappa-阿片受体具有长效拮抗作用方面是独特的。类似的化合物包括:
诺必那特菲明: 另一种具有不同结构支架的 kappa-阿片受体拮抗剂.
阿维莫潘: 一种与 this compound 在结构上相关的 μ-阿片受体拮抗剂.
RTI-194: This compound 的甲基化类似物,具有类似的药代动力学特性.
This compound 的独特之处在于其对 kappa-阿片受体的高选择性和其长效作用,使其成为研究 kappa-阿片系统及其潜在治疗应用的宝贵工具 .
生物活性
JDTic (N-[(1S,2S)-2-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-yl]-N-methyl-2-(1H-imidazol-4-yl)acetamide) is a novel selective kappa-opioid receptor (KOR) antagonist that has garnered attention for its potential therapeutic applications in treating various conditions, including substance use disorders and mood disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in animal models, and implications for human health.
Pharmacological Properties
This compound is characterized by its high selectivity for the KOR, with studies indicating that it can block KOR agonist-induced effects for extended periods. Notably, this compound has shown to maintain its antagonist activity for up to 28 days when administered subcutaneously (s.c.) and even longer in some cases when given orally (p.o.) . The compound has demonstrated significant effects in various assays:
- Antinociceptive Activity : In the mouse tail-flick test, this compound effectively blocked antinociceptive responses for up to two weeks post-administration .
- Alcohol-Seeking Behavior : In operant conditioning models with alcohol-preferring rats, this compound significantly reduced alcohol-seeking behavior and relapse rates when administered prior to testing .
Alcohol Self-Administration Studies
A series of experiments have been conducted to evaluate the effects of this compound on alcohol self-administration. In one study, adult alcohol-preferring rats trained to self-administer ethanol were subjected to a series of tests following administration of varying doses of this compound (0, 1, 3, or 10 mg/kg). The results indicated:
- Dose-Dependent Reduction : this compound administration led to a significant decrease in responses on the ethanol lever during the Pavlovian Spontaneous Recovery test, particularly notable at the 10 mg/kg dose .
- Long-Term Effects : Rats treated with this compound 25 days prior to testing exhibited reduced ethanol lever responding during relapse sessions, highlighting the long-lasting effects of the drug on alcohol-seeking behavior .
Table: Summary of Key Findings from Alcohol Self-Administration Studies
Study Reference | Dose (mg/kg) | Effect on Ethanol Lever Responding | Duration of Effect |
---|---|---|---|
Beardsley et al., 2010 | 0 | Baseline responding | - |
Beardsley et al., 2010 | 1 | Reduced responding | Short-term |
Beardsley et al., 2010 | 3 | Significant reduction | Medium-term |
Beardsley et al., 2010 | 10 | Marked reduction | Long-term |
Implications for Mood Disorders
This compound's pharmacological profile suggests potential utility in treating mood disorders such as depression and anxiety. Preclinical studies indicate that KOR antagonists may exhibit antidepressant and anxiolytic-like effects. For instance:
- Behavioral Studies : In models assessing anxiety-like behavior, this compound administration resulted in decreased anxiety-related responses, suggesting a role in modulating mood .
Safety and Side Effects
While this compound demonstrates promising therapeutic potential, safety assessments are crucial. In clinical trials, some subjects experienced transient asymptomatic events of nonsustained ventricular tachycardia following administration at certain doses . However, no significant adverse events were noted concerning clinical chemistry or hematological parameters.
Case Studies and Clinical Trials
A double-blind placebo-controlled trial evaluated the safety and efficacy of this compound in humans. The study revealed that while some subjects experienced mild side effects, overall tolerability was acceptable. Further research is necessary to fully understand the long-term implications of KOR antagonism in human populations.
属性
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBBHTMQJRSX-VMGNSXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433301 | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361444-66-8 | |
Record name | JDTic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361444-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JDTIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JDTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。